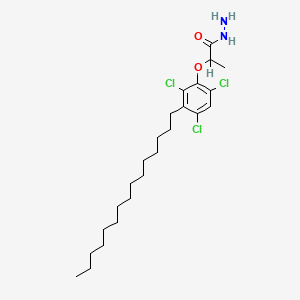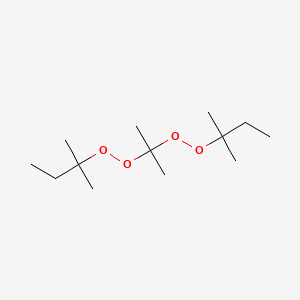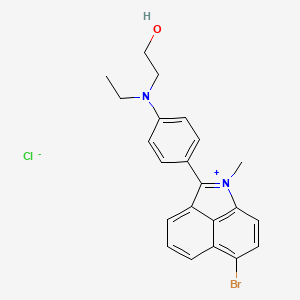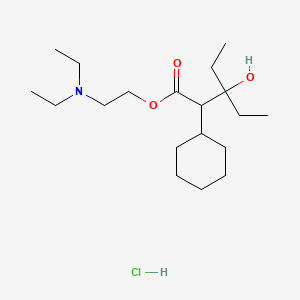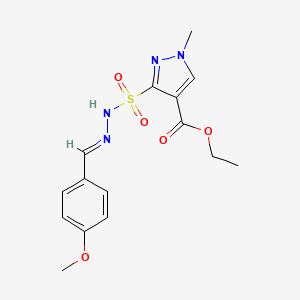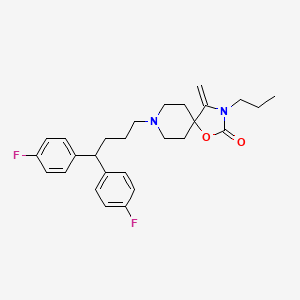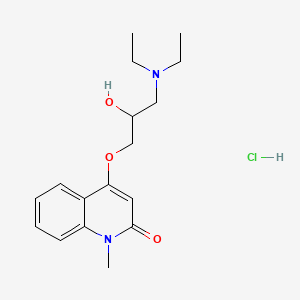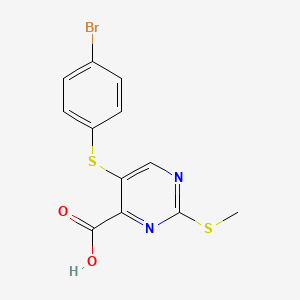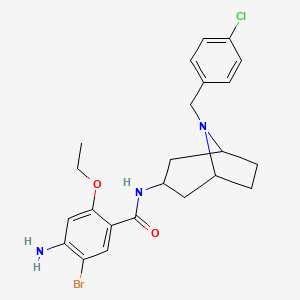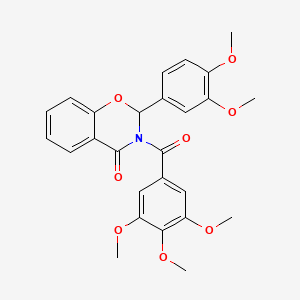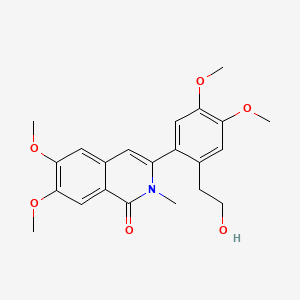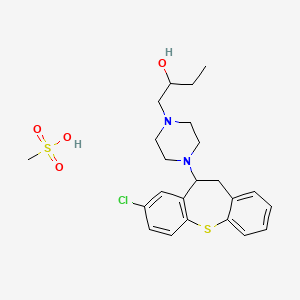
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate is a complex organic compound that belongs to the class of dibenzothiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate typically involves multiple steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzothiepin core.
Piperazine substitution: The 4-(2-hydroxybutyl)piperazine moiety is introduced through nucleophilic substitution reactions.
Methanesulfonate formation: The final step involves the reaction of the intermediate with methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified piperazine derivatives.
Substitution: Formation of new derivatives with different substituents at the 2-position.
Scientific Research Applications
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
- 2-Chloro-11-(4-(2-hydroxypropyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate
Uniqueness
2-Chloro-11-(4-(2-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin methanesulfonate is unique due to the presence of the 2-hydroxybutyl group, which may confer distinct pharmacological properties compared to its analogs with different hydroxyalkyl groups.
Properties
CAS No. |
86499-09-4 |
|---|---|
Molecular Formula |
C23H31ClN2O4S2 |
Molecular Weight |
499.1 g/mol |
IUPAC Name |
1-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C22H27ClN2OS.CH4O3S/c1-2-18(26)15-24-9-11-25(12-10-24)20-13-16-5-3-4-6-21(16)27-22-8-7-17(23)14-19(20)22;1-5(2,3)4/h3-8,14,18,20,26H,2,9-13,15H2,1H3;1H3,(H,2,3,4) |
InChI Key |
JNPWVBCRMOPCRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


